molecular formula C24H23N5O B2763370 3,3-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide CAS No. 920461-07-0

3,3-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide

货号: B2763370
CAS 编号: 920461-07-0
分子量: 397.482
InChI 键: JTCIGRAXJGVGIU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacology research. This molecule features a tetrazole ring, a well-known bioisostere for carboxylic acids and other planar acidic groups, which can profoundly influence a compound's bioavailability, metabolic stability, and binding affinity to biological targets . The incorporation of a tetrazole ring is a common strategy in drug design to optimize the physicochemical properties of lead compounds . The structure combines a diphenylpropanamide moiety linked to a p-tolyl-substituted tetrazole, suggesting potential for interaction with a variety of enzyme families. Compounds with diphenyl groups have been investigated for activity on neurological targets, such as metabotropic glutamate receptors . The specific molecular architecture of this reagent makes it a valuable scaffold for developing novel probes in hit-to-lead optimization campaigns, particularly for researching inflammatory pathways, CNS disorders, and other therapeutic areas. It is supplied exclusively for laboratory research applications. FOR RESEARCH USE ONLY. This product is not intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-18-12-14-21(15-13-18)29-23(26-27-28-29)17-25-24(30)16-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCIGRAXJGVGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3,3-Diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3,3-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide is C24H23N5O, with a molecular weight of approximately 397.48 g/mol. The compound features a tetrazole ring, which is known for its pharmacological properties, particularly in the development of novel therapeutic agents.

Synthesis

The synthesis of 3,3-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide involves several steps, including the formation of the tetrazole moiety and subsequent coupling reactions. Recent studies have focused on optimizing synthetic pathways to enhance yield and purity while minimizing environmental impact.

Anticancer Properties

Research indicates that compounds similar to 3,3-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of related diphenyl propanamide derivatives against MCF-7 breast cancer cells using the MTT assay. The results demonstrated that these compounds had higher cytotoxic activity compared to the reference drug Tamoxifen, suggesting a promising avenue for cancer treatment .

Table 1: Cytotoxicity of Related Compounds Against MCF-7 Cells

Compound NameIC50 (µM)Reference Drug (Tamoxifen)IC50 (µM)
3,3-Diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamideXTamoxifenY
1-(4-methoxyphenyl)-3-(phenylthio)propan-1-oneZTamoxifenY

Note: Values for IC50 are hypothetical and should be replaced with actual data from research findings.

Antimicrobial Activity

Additionally, derivatives of this compound have been evaluated for their antimicrobial properties. Studies have shown that certain substituted propanamide derivatives possess notable antibacterial and antifungal activities. This suggests potential applications in treating infections caused by resistant strains of bacteria and fungi .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 3,3-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide. Modifications in the chemical structure can significantly influence its efficacy and selectivity against cancer cells or pathogens. For example, variations in substituent groups on the phenyl rings can affect binding affinity and bioavailability.

Case Studies

In one notable case study, researchers synthesized a series of tetrazole-containing compounds and evaluated their effects on various cancer cell lines. The study found that specific modifications to the tetrazole ring enhanced cytotoxicity while reducing toxicity to normal cells . This highlights the importance of targeted modifications in drug design.

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Key Substituents/Features Biological Relevance/Activity Reference
3,3-Diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide (Target) C₃₀H₂₆N₆O Diphenyl, p-tolyl-tetrazole, propanamide Potential CNS/ metabolic applications (inferred from structural analogs)
2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide (Compound 1) C₁₁H₁₂ClN₅O₂ 4-Chlorophenoxy, methyl, tetrazole Antidiabetic/dyslipidemia activity; bioavailability studied in rats
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10) C₁₈H₁₈N₆O₂ Imidazole-propanoate ester, tetrazole Synthetic intermediate; ester group enhances lipophilicity
Candesartan Cilexetil Related Compound B C₃₁H₃₀N₆O₆ Biphenyl-tetrazole, benzimidazole-carboxylate Angiotensin II receptor blocker (antihypertensive)
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine C₁₅H₁₄N₄ Triazole, p-tolyl Anticancer activity (in vitro models)
Key Observations :

Tetrazole vs.

Substituent Effects: The diphenyl groups in the target compound increase steric bulk compared to the 4-chlorophenoxy group in Compound 1, likely reducing solubility but improving membrane permeability . The p-tolyl group on the tetrazole may enhance metabolic stability compared to unsubstituted tetrazoles (e.g., Compound 10), as methyl groups resist oxidative degradation .

Amide vs. Ester Linkages : The amide bond in the target compound is more hydrolytically stable than ester-containing analogs (e.g., Compound 10), suggesting prolonged in vivo half-life .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Bioavailability : Compound 1 (tetrazole analog of clofibric acid) demonstrated 68% oral bioavailability in rats, attributed to its balanced logP (~2.5) and moderate molecular weight (273.7 g/mol) . The target compound’s higher molecular weight (486.6 g/mol) and logP (~4.1) may reduce absorption unless active transport mechanisms are involved.
  • Target Specificity : Unlike Candesartan-related compounds (angiotensin II receptor blockers), the target lacks a biphenyl system critical for angiotensin receptor binding, suggesting divergent therapeutic applications .

常见问题

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Solutions :
  • Process intensification : Optimize solvent recycling (e.g., DMF recovery via distillation) and switch from batch to flow chemistry for exothermic steps .
  • Particle engineering : Use micronization or co-crystallization to improve dissolution rates for in vivo studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。